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molecular formula C13H18N2O2 B8519622 N-butyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-butyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B8519622
M. Wt: 234.29 g/mol
InChI Key: AFWQCHIGPVMQLR-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

A mixture of 600 mg of 2(R,S)-ethoxycarbonyl-3,4-dihydro-2H-1,4-benzoxazine (Example 16)) and 1.2 ml of butylamine is stirred at 60° C. for 1 h. The reaction mixture is concentrated and the residue is purified directly by means of FC over 50 g of silica gel with a 20:1 mixture of methylene chloride and diethyl ether as the mobile phase. 2(R,S)-Butylaminocarbonyl-3,4-dihydro-2H-1,4-benzoxazine is obtained: Rf (20:1-mixture of methylene chloride and diethyl ether)=0.32.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH:6]1[CH2:11][NH:10][C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[O:7]1)=[O:5])C.[CH2:16]([NH2:20])[CH2:17][CH2:18][CH3:19]>>[CH2:16]([NH:20][C:4]([CH:6]1[CH2:11][NH:10][C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[O:7]1)=[O:5])[CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)OC(=O)C1OC2=C(NC1)C=CC=C2
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified directly by means of FC over 50 g of silica gel with a 20:1 mixture of methylene chloride and diethyl ether as the mobile phase

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)NC(=O)C1OC2=C(NC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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